1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole
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Overview
Description
1-(2-Chloro-5-fluorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a 2-chloro-5-fluorophenyl group
Preparation Methods
The synthesis of 1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide Intermediate: The starting material, 2-chloro-5-fluoroaniline, is converted to the corresponding azide through diazotization followed by azidation.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloro-5-fluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules, often facilitated by palladium or copper catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the production of specialty chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-(2-chloro-5-fluorophenyl)-4-phenyl-1H-1,2,3-triazole: This compound has an additional phenyl group, which can influence its chemical reactivity and biological activity.
This compound-4-carboxylic acid: The presence of a carboxylic acid group can alter the compound’s solubility and interaction with biological targets.
This compound-5-thiol: The thiol group can introduce new reactivity, such as the ability to form disulfide bonds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-(2-chloro-5-fluorophenyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-7-2-1-6(10)5-8(7)13-4-3-11-12-13/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTFOQDJPKUADY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CN=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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